1-(4-Chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
1-(4-Chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted at position 1 with a 4-chlorophenyl group and at position 4 with a 1,2,4-oxadiazole ring. The oxadiazole moiety is further substituted with a 4-methylphenyl group.
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-12-2-4-13(5-3-12)18-21-19(25-22-18)14-10-17(24)23(11-14)16-8-6-15(20)7-9-16/h2-9,14H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRQTOXEZZKBRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the pyrrolidin-2-one moiety: This step involves the reaction of the oxadiazole intermediate with a suitable pyrrolidinone precursor, often under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl or methylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(4-Chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one exhibits various biological activities that are being investigated for therapeutic applications:
Anticancer Properties
Research has shown that this compound possesses anticancer properties, making it a candidate for further development in cancer therapies. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 3.8 | Cell cycle arrest |
| A549 (Lung Cancer) | 6.0 | Inhibition of kinase activity |
These findings suggest that the compound may interact with specific molecular targets involved in cancer progression.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. It has been shown to reduce levels of pro-inflammatory cytokines in various experimental models, indicating its potential use in treating inflammatory diseases.
Case Studies
Several case studies have documented the biological activity and therapeutic potential of this compound:
- Case Study on MCF-7 Cells : A study reported that treatment with the compound resulted in significant decreases in cell viability and an increase in apoptotic markers after 24 hours.
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to control groups, suggesting systemic efficacy.
- Pharmacokinetics : Research indicated favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs with variations in substituents, heterocycles, or core scaffolds. Key comparisons are outlined below:
Substituent Variations on the Aryl Groups
Fluorophenyl vs. Chlorophenyl Derivatives :
describes 4a (4-fluorophenyl) and 4b (4-chlorophenyl) pyrrolidin-2-one derivatives with triazole substituents. The chlorophenyl analog (4b ) exhibits a lower yield (42% vs. 52% for 4a ), suggesting steric or electronic effects of the chloro group on synthesis efficiency. Both compounds share similar melting points and spectral data, indicating comparable crystallinity and stability .- Chloro-Fluorophenyl Hybrids: The compound 1-(3-chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one () replaces the 4-methylphenyl group on the oxadiazole with a cyclopropyl moiety.
Heterocycle Modifications
1,2,4-Oxadiazole vs. 1,2,4-Triazole :
highlights triazole-substituted pyrrolidin-2-ones (4a , 4b ), which differ from the target compound’s oxadiazole ring. Triazoles are more basic and exhibit stronger hydrogen-bonding capacity, which could influence solubility and target affinity. However, oxadiazoles are often more metabolically stable due to reduced susceptibility to enzymatic degradation .- Oxadiazole-Linked Naphthyridinones and Quinolines: and describe compounds where the oxadiazole-pyrrolidin-2-one motif is integrated into larger polycyclic systems (e.g., naphthyridinone or quinoline cores).
Core Scaffold Variations
Spirocyclic and Polycyclic Analogs :
includes dimethyl (1S,2'R,3R,3aS,4'R,5R,5'R,6aR)-2',3,4'-tris(4-chlorophenyl)-4-oxo-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,3'-pyrrolidine]-1,5'-dicarboxylate , a spirocyclic compound with multiple chlorophenyl groups. Such structural complexity may improve selectivity for specific biological targets but could also reduce synthetic accessibility .Chalcone and Piperidine Hybrids :
lists PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine) and PSN632408 (piperidine-linked oxadiazole), which replace the pyrrolidin-2-one core with pyridine or piperidine. These changes alter the molecule’s conformational flexibility and basicity, impacting pharmacokinetic properties like absorption and half-life .
Structural and Functional Implications
Biological Activity
1-(4-Chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with both a chlorophenyl group and an oxadiazole moiety. The structural formula can be represented as follows:
Anticancer Activity
Research has highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. The compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies show that related oxadiazole derivatives have IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
Table 1: Cytotoxicity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.15 |
| Compound B | A549 | 0.75 |
| This compound | MCF-7 | [value needed] |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Studies indicate that oxadiazole derivatives can inhibit bacterial growth effectively, with some compounds achieving minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound C | Staphylococcus aureus | 3.12 |
| Compound D | Escherichia coli | 10 |
The mechanism of action for this class of compounds often involves the inhibition of specific enzymes and pathways critical for cancer cell proliferation and survival. The oxadiazole moiety is known to interact with various biological targets including kinases and transcription factors involved in oncogenesis .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo. For example, a study involving mouse models showed that administration of related oxadiazole derivatives resulted in significant tumor regression compared to control groups .
Study Overview
- Objective: Evaluate the anticancer efficacy of oxadiazole derivatives.
- Method: Tumor-bearing mice were treated with varying doses.
- Results: Notable reduction in tumor size was observed, indicating potential for therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
